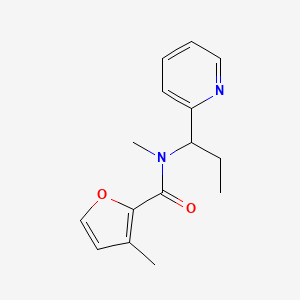
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide, also known as DPFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPFP belongs to the class of furan-based compounds and is synthesized using a multi-step process.
Wirkmechanismus
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide exerts its therapeutic effects by binding to and inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC activity, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide can modulate gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide does not inhibit the activity of other enzymes, which can lead to unwanted side effects. However, N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide research. One area of interest is in the development of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is in the identification of biomarkers that can predict the response to N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide treatment in cancer patients. Finally, there is ongoing research into the use of N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide in combination with other cancer therapies to improve treatment outcomes.
Synthesemethoden
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide is synthesized using a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. The resulting product is then reacted with 2-amino-1-propylpyridine to form 2-(2-pyridyl)-N-propylfuran-2-carboxamide. This intermediate product is then reacted with dimethyl sulfate to form N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been studied extensively for its potential therapeutic applications in the treatment of various diseases. One of the most promising areas of research is in the field of cancer treatment. N,3-dimethyl-N-(1-pyridin-2-ylpropyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells.
Eigenschaften
IUPAC Name |
N,3-dimethyl-N-(1-pyridin-2-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13(12-7-5-6-9-16-12)17(3)15(18)14-11(2)8-10-19-14/h5-10,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQJFPUJGYACOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)C2=C(C=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5442600.png)
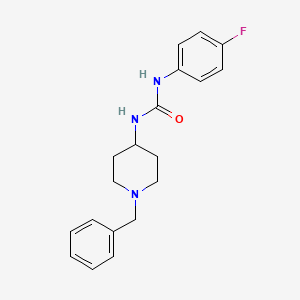
![(3-isopropoxyphenyl)[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5442602.png)
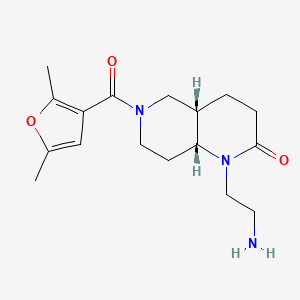
![ethyl 3-[4-amino-2-(benzylthio)-1,3-thiazol-5-yl]-3-oxopropanoate](/img/structure/B5442619.png)
![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![methyl 4-chloro-3-({[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5442664.png)
![3-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}benzoic acid](/img/structure/B5442672.png)
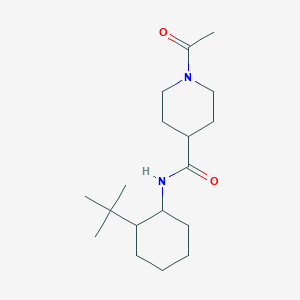
![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
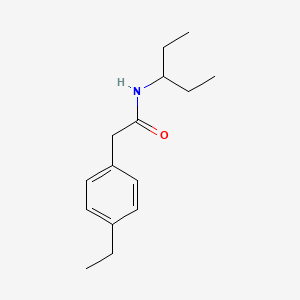
![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxypropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5442709.png)
![N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)